![molecular formula C18H26N2O5 B2712165 (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine CAS No. 370881-64-4](/img/structure/B2712165.png)
(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine” is a chemical compound with the CAS Number: 370881-64-4. It has a molecular weight of 350.40900 and a molecular formula of C18H26N2O5 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H26N2O5. It has a monoisotopic mass of 350.184174 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3. It has 7 hydrogen bond acceptors and 2 hydrogen bond donors. It also has 7 freely rotating bonds. The polar surface area is 88 Å2 .Wissenschaftliche Forschungsanwendungen
Versatile Building Blocks for Biological Active Compounds
The orthogonally protected (Boc and Cbz) compounds, such as "(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine," serve as versatile precursors for the synthesis of biologically active molecules. For instance, orthogonally N-protected 3,4-aziridinopiperidine derivatives have been highlighted for their role in generating 4-substituted 3-aminopiperidines, which are recognized for their high potential in biological activity. This underlines the compound's significance in drug discovery and development processes, where it acts as a foundational element for the construction of complex molecular architectures (Schramm, H., Pavlova, M., Hoenke, C., & Christoffers, J., 2009).
Synthesis of Constrained Peptides and Peptidomimetics
The compound's application extends to the synthesis of constrained peptides and peptidomimetics, illustrating its importance in the development of therapeutic agents with enhanced biological stability and efficacy. The strategic incorporation of orthogonally protected amino acids into peptide chains allows for the precise manipulation of peptide structure, facilitating the investigation of structure-activity relationships and the optimization of pharmacological properties (Vega‐Peñaloza, A., Sánchez-Antonio, O., Escudero-Casao, M., Tasnádi, G., Fülöp, F., & Juaristi, E., 2013).
Enabling Advanced Synthetic Methodologies
Moreover, the compound facilitates advanced synthetic methodologies, such as Rh(III)-catalyzed C-H amidation processes, showcasing its utility in the efficient and selective functionalization of organic molecules. This capability is crucial for the rapid and environmentally friendly synthesis of complex molecules, thereby supporting the advancement of organic synthesis and medicinal chemistry research (Grohmann, C., Wang, H., & Glorius, F., 2013).
Eigenschaften
IUPAC Name |
benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-15-10-20(9-14(15)11-21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYCLXXPQAPHKR-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477810 |
Source
|
Record name | (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1375064-58-6 |
Source
|
Record name | (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.